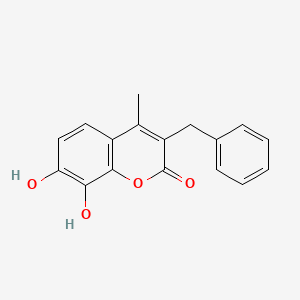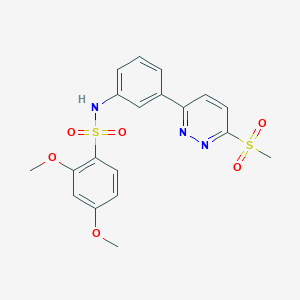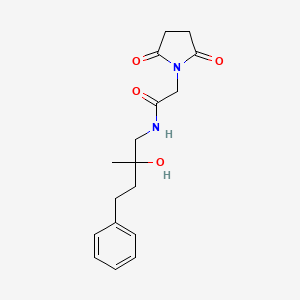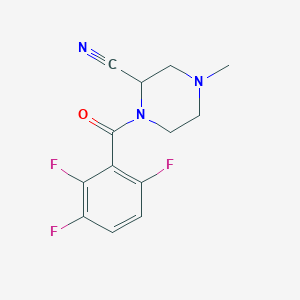
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a trifluorobenzoyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via a nucleophilic substitution reaction using a trifluorobenzoyl chloride and the piperazine derivative.
Addition of the Carbonitrile Group: The carbonitrile group is added through a reaction with a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to specific sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-sulfonamide: Contains a sulfonamide group instead of a carbonitrile group.
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-amine: Features an amine group in place of the carbonitrile group.
Uniqueness
4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile is unique due to the presence of the trifluorobenzoyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. The carbonitrile group also contributes to its reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-18-4-5-19(8(6-17)7-18)13(20)11-9(14)2-3-10(15)12(11)16/h2-3,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLBJSCSEOEKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C#N)C(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
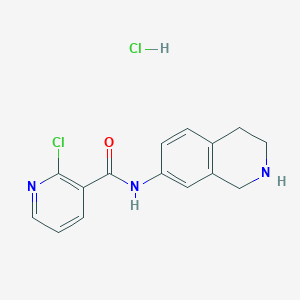
![4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)
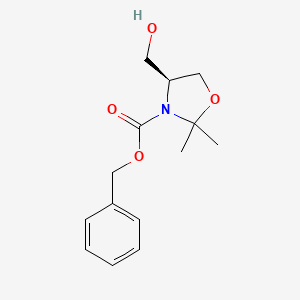
![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)
![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
